An In-depth Technical Guide to the Synthesis and Characterization of Malic Acid 4-Me Ester
An In-depth Technical Guide to the Synthesis and Characterization of Malic Acid 4-Me Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Malic acid 4-Me ester (also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester). This compound is of interest in various chemical and pharmaceutical research areas. This document outlines a common synthetic route and details the analytical techniques used for its characterization, presenting data in a clear and accessible format.
Synthesis of Malic Acid 4-Me Ester
The synthesis of Malic acid 4-Me ester is typically achieved through the Fischer esterification of malic acid with methanol (B129727), using an acid catalyst. To favor the formation of the monoester over the diester, the stoichiometry of the reactants can be controlled.
Experimental Protocol: Fischer Esterification of Malic Acid
Materials:
-
DL-Malic acid (or the desired stereoisomer)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or a solid acid catalyst like Amberlyst 36 Dry[1][2]
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel to isolate the Malic acid 4-Me ester.
It is important to note that the esterification of malic acid can lead to byproducts such as esters of fumaric and maleic acids due to dehydration reactions, especially when using catalysts like sulfuric acid[1][2].
Synthesis Workflow
Caption: A generalized workflow for the synthesis of Malic acid 4-Me ester.
Characterization of Malic Acid 4-Me Ester
The characterization of Malic acid 4-Me ester involves a combination of physical and spectroscopic methods to confirm its identity, purity, and structure.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₅ | [3][] |
| Molecular Weight | 148.11 g/mol | [3][] |
| Appearance | Crystalline solid | [][5][6] |
| Purity | ≥98% | [][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][6] |
| CAS Number | 66178-02-7 | [3][5] |
Spectroscopic Data
¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a key technique for confirming the structure of Malic acid 4-Me ester. The spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Although a detailed spectrum is not publicly available in the search results, a certificate of analysis confirms that the ¹H-NMR is consistent with the structure[5]. The expected chemical shifts would be in the regions typical for protons adjacent to hydroxyl, carbonyl, and ester functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A typical IR spectrum of an ester shows a strong absorption band for the C=O (carbonyl) stretch[7]. For Malic acid 4-Me ester, the IR spectrum would be expected to show the following characteristic absorption bands:
-
A broad O-H stretching band from the hydroxyl and carboxylic acid groups, typically in the range of 3500-2500 cm⁻¹.
-
A strong C=O stretching band from the ester and carboxylic acid carbonyl groups, around 1740-1700 cm⁻¹.
-
C-O stretching bands for the ester and carboxylic acid, in the region of 1300-1000 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Malic acid 4-Me ester, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (148.11).
Characterization Workflow
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. Esterification of malic acid on various catalysts | Kuzmina | Fine Chemical Technologies [finechem-mirea.ru]
- 3. CAS 66178-02-7 | Malic acid 4-Me ester [phytopurify.com]
- 5. chemfaces.com [chemfaces.com]
- 6. Malic acid 4-Me ester | 66178-02-7 [chemicalbook.com]
- 7. purdue.edu [purdue.edu]
